BenchChemオンラインストアへようこそ!

Monacolin K

HMG-CoA reductase inhibition phytocomplex synergy cholesterol biosynthesis

Monacolin K in its native red yeast rice (RYR) phytocomplex is chemically identical to lovastatin but functionally distinct: co-occurring monacolins, pigments, and polyphenols enhance bioaccessibility and synergistically inhibit HMG-CoA reductase without inducing compensatory HMGCR upregulation—a critical failure mode of isolated lovastatin. Muscle cell myokine IL-6, autophagy factors, and catabolic markers are spared by the RYR phytocomplex but altered by lovastatin. For muscle-safe cholesterol management or cancer biology research, procure the RYR phytocomplex, not isolated lovastatin. Require UHPLC-DAD-QToF-MS authenticated COAs quantifying full monacolin profile and citrinin.

Molecular Formula C24H36O5
Molecular Weight 404.5 g/mol
Cat. No. B10828638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonacolin K
Molecular FormulaC24H36O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1
InChIKeyPCZOHLXUXFIOCF-ZYFIBHMZSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 125 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monacolin K: Procurement and Quality Specification Guide for the Natural HMG-CoA Reductase Inhibitor


Monacolin K (MK) is a polyketide secondary metabolite produced by Monascus purpureus during rice fermentation, forming the principal hypocholesterolemic constituent of red yeast rice (RYR) [1]. In its lactone form, MK is chemically identical to the prescription drug lovastatin (LOV), acting as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase with an inhibitor constant (Ki) of approximately 1 nM [2][3]. However, MK exists within a complex phytocomplex containing at least eight other monacolins, pigments, triterpenes, and polyphenols, with its bioactivity and safety profile fundamentally diverging from isolated lovastatin due to matrix-dependent synergistic and bioavailability-modulating effects [1][4].

Why Monacolin K Cannot Be Substituted with Generic Lovastatin: A Procurement Risk Alert


Despite identical molecular structures between Monacolin K (lactone form) and lovastatin, direct substitution of RYR-derived MK with isolated synthetic lovastatin introduces critical procurement and functional risks. The RYR phytocomplex contains secondary monacolins (J, L, M, X), pigments, triterpenes, and polyphenols that are absent from purified lovastatin [1]. These co-occurring constituents have been demonstrated to enhance MK bioaccessibility [1], contribute to HMG-CoA reductase inhibition via synergistic mechanisms [1][2], and significantly alter gene expression profiles in muscle cells compared to isolated lovastatin [1]. Furthermore, commercial RYR products exhibit marked variability in MK content, with over 40-fold differences observed across dietary supplements, underscoring that 'Monacolin K content' alone cannot guarantee functional equivalence without standardization and authentication [3].

Monacolin K Comparative Performance Data: Quantified Differentiation Against Lovastatin and Compactin


HMG-CoA Reductase Inhibition: RYR Phytocomplex vs. Isolated Lovastatin

In a cell-free enzymatic assay, all tested RYR samples (containing Monacolin K within the native phytocomplex) demonstrated greater HMG-CoA reductase inhibitory activity than isolated lovastatin when compared at equivalent monacolin K content [1][2]. Secondary monacolins individually exhibited weaker inhibition than monacolin K; however, a synergistic effect was observed within the intact phytocomplex, resulting in superior overall enzymatic inhibition relative to the purified statin drug [1].

HMG-CoA reductase inhibition phytocomplex synergy cholesterol biosynthesis

In Vitro Bioaccessibility: RYR Matrix Effect on Monacolin K Absorption

Using an integrated in vitro simulated digestion model combined with in silico ADME prediction, the RYR phytocomplex facilitated higher bioaccessibility of monacolin K compared to isolated lovastatin [1][2]. This matrix-mediated enhancement suggests that the natural RYR formulation improves the fraction of monacolin K available for intestinal absorption relative to the purified synthetic drug.

bioaccessibility in vitro digestion pharmacokinetic prediction RYR phytocomplex

Skeletal Muscle Cell Safety: Differential Gene Expression of RYR Phytocomplex vs. Lovastatin

At physiological, non-toxic concentrations, RYR samples (containing Monacolin K within the phytocomplex) did not impact the expression levels of myokine IL-6, autophagy factors, or catabolic markers of protein balance in skeletal muscle cells, whereas isolated lovastatin altered these same gene expression markers [1][2]. This differential transcriptional response was observed across multiple RYR samples evaluated by qRT-PCR in myoblast cell models [1].

skeletal muscle safety myotoxicity gene expression qRT-PCR

In Vivo Pharmacokinetics: Plasma Clearance of RYR-Derived Monacolin K vs. Lovastatin

In a randomized crossover study of 11 healthy volunteers administered either 2400 mg Chinese red yeast rice (CRYR) or 20 mg lovastatin at bioequivalent doses, the Cmax and area under the curve (AUC) for lovastatin were 22.42 ng/mL and 80.47 ng·h/mL higher than CRYR-derived monacolin K (p = 0.001 and 0.002, respectively) [1]. For the active hydroxy-acid metabolite, the Cmax for lovastatin hydroxy-acid was 36.63 ng/mL higher (p = 0.001), and the AUC was 258.5 ng·h/mL greater than that of CRYR hydroxy-acid (p = 0.001) [1].

pharmacokinetics plasma clearance AUC Cmax human volunteers

Commercial Product Variability: Monacolin K Content Quantification Across Dietary Supplements

Analysis of 14 RYR dietary supplements using UHPLC-DAD-QToF-MS revealed that Monacolin K content in products labeled as containing 600 mg of RYR varied more than 40-fold, ranging from 0.03 mg to 2.18 mg [1]. Similarly, supplements labeled as containing 1200 mg RYR exhibited over 20-fold variation, with MK content ranging from 0.22 mg to 5.23 mg [1]. Authentic RYR reference samples (600 mg) contained 1.2 mg to 1.38 mg of MK [1].

quality control standardization HPLC-DAD dietary supplements procurement risk

Prostate Cancer Cell Growth Inhibition: RYR Matrix vs. Isolated Lovastatin

In androgen-dependent LNCaP cells and androgen-independent LNCaP-AR cells, RYR (containing Monacolin K) exhibited more potent inhibition of prostate cancer cell growth compared to isolated lovastatin [1]. Mevalonate, an inhibitor of HMG-CoA reductase, restored proliferation in lovastatin-treated cells but failed to restore proliferation in RYR-treated cells [1]. Additionally, lovastatin up-regulated HMGCR gene expression (P < 0.001), whereas RYR did not induce this compensatory response in either cell line [1].

prostate cancer cell proliferation androgen receptor cholesterogenesis

Optimal Application Scenarios for Monacolin K Based on Evidence-Backed Differentiation


Formulation Development for Statin-Intolerant Nutraceutical Products

Industrial formulators developing muscle-safe cholesterol management supplements should prioritize RYR-derived Monacolin K (phytocomplex) over isolated lovastatin. As demonstrated in Section 3, the RYR phytocomplex exhibits no impact on myokine IL-6, autophagy factors, and catabolic markers of protein balance in skeletal muscle cells, whereas lovastatin alters these same muscle damage-related gene expression markers [1]. This differential safety profile, combined with higher in vitro bioaccessibility of Monacolin K within the RYR matrix [1][2], makes the phytocomplex the scientifically justified choice for products targeting populations with statin-associated muscle symptoms.

Oncology Research Requiring Cholesterol Pathway Modulation Without Compensatory Feedback

In prostate cancer cell models, RYR-derived Monacolin K within the native matrix demonstrates distinct pharmacological behavior: it does not induce compensatory up-regulation of HMGCR gene expression (P < 0.001 for lovastatin vs. no significant change for RYR), and cell proliferation is not restored by mevalonate rescue in RYR-treated cells [1]. For research applications investigating cholesterogenesis inhibition in cancer biology, selecting RYR-derived MK over isolated lovastatin provides a functionally distinct tool compound with reduced compensatory feedback activation.

Procurement and Quality Assurance of Standardized RYR Raw Materials

The 40-fold variability in Monacolin K content observed across commercial RYR supplements (0.03 mg to 2.18 mg in 600 mg products) [1] underscores that procurement of RYR raw materials must be accompanied by rigorous analytical authentication. Industrial users should implement UHPLC-DAD-QToF-MS or equivalent validated HPLC-DAD methods to quantify not only total Monacolin K but also the full monacolin profile and citrinin levels, as described in published quality control protocols [1][2]. Sourcing decisions should prioritize suppliers providing certificates of analysis with absolute purity assignment for Monacolin K reference standards [3].

Pharmacokinetic Bridging Studies Requiring Reduced Systemic Statin Exposure

For research applications where lower systemic exposure to HMG-CoA reductase inhibitors is desirable, RYR-derived Monacolin K offers a quantifiable advantage over isolated lovastatin. Human pharmacokinetic data demonstrate that at bioequivalent cholesterol-lowering doses (2400 mg CRYR vs. 20 mg lovastatin), the Cmax and AUC of lovastatin lactone are 22.42 ng/mL and 80.47 ng·h/mL higher, respectively (p ≤ 0.002) [1]. This reduced systemic exposure profile, coupled with the observed additive/synergistic effects of secondary monacolins, positions RYR-derived MK as the preferred research material for studies investigating local vs. systemic statin effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monacolin K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.